

Bisphenol C chemical structure and formula

C₁₇H₂₀O₂

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bisphenol C*

Cat. No.: *B080822*

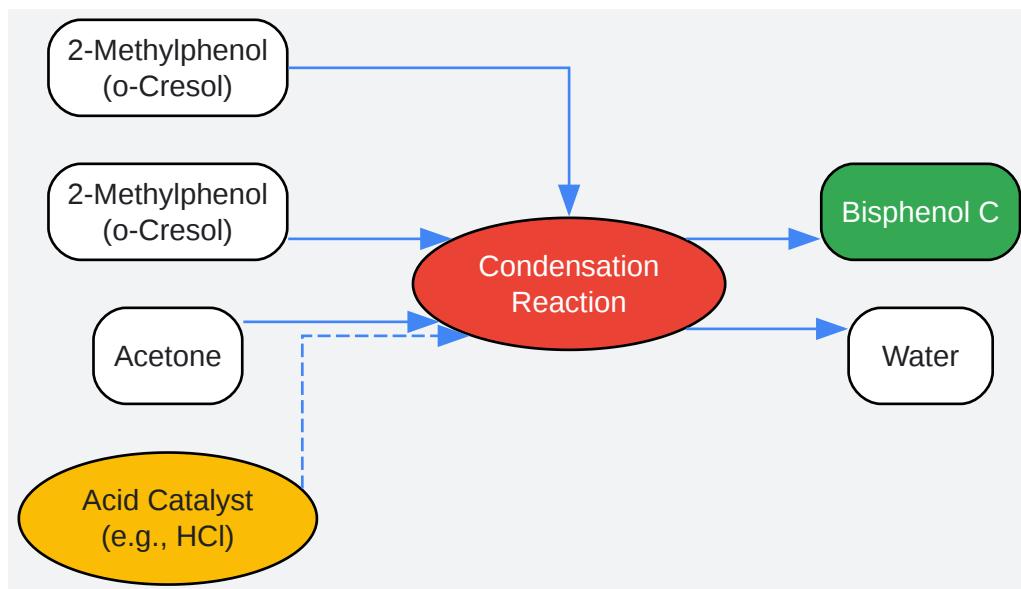
[Get Quote](#)

An In-Depth Technical Guide to **Bisphenol C** (C₁₇H₂₀O₂): Structure, Properties, Synthesis, and Analytical Considerations

Introduction

Bisphenol C (BPC), a significant member of the bisphenol family of chemical compounds, is identified by the chemical formula C₁₇H₂₀O₂ and the CAS Registry Number 79-97-0.[1][2] Structurally, it is an analog of the more widely known Bisphenol A (BPA), distinguished by the presence of methyl groups on each of its phenolic rings. This structural modification imparts distinct physicochemical properties that are leveraged in various industrial applications, primarily in the synthesis of specialized polycarbonate plastics and epoxy resins where it serves as a monomer.[1][3] BPC is also utilized as a color-developer in thermosensitive recording materials.[1]

As with many bisphenols, the toxicological profile of BPC is of increasing interest to researchers, particularly concerning its potential as an endocrine-disrupting chemical (EDC).[4][5] Its interaction with estrogen receptors dictates a biological activity profile that warrants careful study.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of **Bisphenol C**, covering its fundamental chemical identity, synthesis pathways, industrial relevance, toxicological mechanisms, and the analytical methodologies required for its accurate quantification in various matrices.


It is critical to distinguish the compound discussed herein (CAS 79-97-0) from a chlorinated compound, 4,4'-(2,2-dichloroethene-1,1-diy)bisphenol (CAS 14868-03-2), which is sometimes also referred to as "**Bisphenol C**" in literature and commercial listings.^{[6][7]} This guide is exclusively focused on the C₁₇H₂₀O₂ molecule.

Physicochemical Identity and Properties

A thorough understanding of a compound's fundamental properties is the bedrock of all subsequent application and safety analysis. BPC's identity is defined by its unique structure and resulting physical characteristics.

Chemical Structure and Nomenclature

The formal IUPAC name for **Bisphenol C** is 4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol.^[1] It is also commonly known by several synonyms, including 2,2-Bis(4-hydroxy-3-methylphenyl)propane, 3,3'-Dimethylbisphenol A, and 4,4'-Isopropylidenedi-o-cresol.^{[1][3]}

[Click to download full resolution via product page](#)

Caption: Synthesis of **Bisphenol C** via acid-catalyzed condensation.

Example Laboratory-Scale Synthesis Protocol

This protocol is a representative example of BPC synthesis. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a condenser.
- Charge Reactants: To the flask, add 2-methylphenol and a suitable solvent such as toluene. Begin stirring to form a homogenous solution.
- Catalysis: Slowly bubble hydrogen chloride gas into the mixed solution while maintaining a controlled temperature. [8]Rationale: The gaseous HCl serves as an effective and easily introduced acid catalyst. Toluene acts as a solvent to keep reactants mixed and helps control the reaction temperature.
- Add Ketone: Gradually add acetone to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
- Reaction: Continue stirring the mixture for several hours (e.g., 10 hours) to allow the reaction to proceed to completion. [8]6. Workup: After the reaction period, add deionized water to the reaction solution and heat to approximately 80°C with stirring. [8]This step helps to separate the organic layer from the aqueous layer containing the catalyst and byproducts.
- Purification: Separate the organic (toluene) layer. The crude BPC can be isolated by removing the solvent under reduced pressure.
- Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., xylene) to yield pure **Bisphenol C** crystals. [1]Rationale: Recrystallization is a critical self-validating step that removes unreacted starting materials and isomeric byproducts, resulting in a product with a sharp, defined melting point.

Industrial Applications and Relevance

BPC is not a direct-to-consumer product but rather a key building block for performance polymers.

- Polycarbonates and Epoxy Resins: The primary use of BPC is as a monomer in the synthesis of polycarbonates and epoxy resins. [1][3]The two hydroxyl groups are the reactive sites for polymerization. The presence of the two methyl groups on the aromatic rings, compared to the unsubstituted rings of BPA, can increase the glass transition temperature (Tg), enhance thermal stability, and alter the refractive index of the final polymer.

- Thermosensitive Materials: BPC is used as a color developer in the production of thermal paper, such as that used in receipts. [1] In these systems, a leuco dye and a developer like BPC are coated onto the paper. When heated by a thermal printer head, the developer melts and reacts with the dye, causing a color change.

Toxicological Profile and Mechanism of Action

The structural similarity of BPC to BPA raises valid questions about its biological activity, particularly its interaction with the endocrine system.

Endocrine Disrupting Properties

Bisphenol C is classified as an endocrine-disrupting chemical (EDC). [5] Its biological effects are primarily mediated through interactions with nuclear hormone receptors, specifically estrogen receptors (ER α and ER β).

- Mechanism of Action: BPC acts as a partial agonist of estrogen receptors. [1] However, its binding mechanism and subsequent receptor activation differ from that of the natural hormone 17 β -estradiol. Crystallographic studies show that BPC can adopt a distinct orientation within the ligand-binding pocket of the estrogen receptor. One of its phenol rings points towards the activation helix (H12), an orientation that can lead to an antagonist effect, particularly on ER β . [1] This dual agonist/antagonist character is a key feature of its toxicological profile.

GHS Hazard Classification

Based on aggregated data from notifications to regulatory bodies like ECHA, BPC has the following GHS hazard classifications. [1][9]

GHS Classification	Hazard Statement	Code
Skin Corrosion/Irritation	Causes skin irritation	H315
Serious Eye Damage/Eye Irritation	Causes serious eye irritation	H319

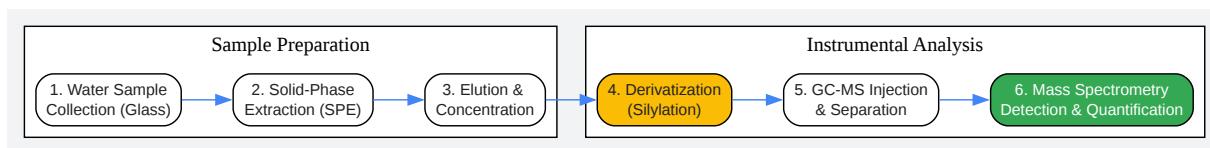
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |

Analytical Methodologies

The accurate quantification of BPC in environmental and biological samples is crucial for exposure assessment and regulatory compliance. Due to its low concentration in complex matrices, robust analytical workflows are required. [10]

Sample Preparation: Extraction and Concentration

The primary challenge in analyzing trace levels of BPC is isolating it from interfering matrix components (e.g., humic acids in water, lipids in biological samples).


- Solid-Phase Extraction (SPE): This is the most common technique for aqueous samples. [10] A water sample is passed through a cartridge containing a solid sorbent that retains BPC. Interfering compounds are washed away, and the purified BPC is then eluted with a small volume of organic solvent. Rationale: SPE provides excellent cleanup and a high pre-concentration factor, enabling the detection of nanogram-per-liter concentrations.
- Liquid-Liquid Extraction (LLE): An alternative method where the aqueous sample is mixed with an immiscible organic solvent. BPC partitions into the organic layer, which is then collected and concentrated. [10]

Instrumental Analysis Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification and quantification of BPC. [11] Justification for Derivatization: BPC is a polar compound with two hydroxyl groups, making it non-volatile and prone to thermal degradation in a hot GC injection port. To overcome this, a derivatization step is mandatory. Silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This dramatically increases the compound's volatility and thermal stability, making it suitable for GC analysis. [11] Step-by-Step Workflow for Water Sample Analysis:

- Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation and avoid plastic containers that could leach other bisphenols. [12]2.
- Extraction (SPE): Pass 500 mL of the filtered water sample through a pre-conditioned polymeric SPE cartridge.

- Cartridge Wash: Wash the cartridge with a small volume of pure water to remove salts and polar interferences.
- Elution: Elute the trapped BPC from the cartridge with 5-10 mL of a suitable organic solvent (e.g., methanol or acetone).
- Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
- Derivatization: Reconstitute the residue in 100 μ L of a solvent (e.g., pyridine) and add 50 μ L of BSTFA. Heat the vial at 70°C for 30 minutes to complete the silylation reaction.
- GC-MS Analysis: Inject 1 μ L of the derivatized extract into the GC-MS system. The GC separates the derivatized BPC from other compounds, and the MS provides definitive identification based on its mass spectrum and quantification using selected ion monitoring (SIM).

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **Bisphenol C** analysis in water by GC-MS.

Environmental Considerations

Understanding the environmental fate of BPC is essential for assessing its ecological risk.

- Environmental Release: BPC can be released into the environment through various waste streams during its production and its use in the manufacturing of plastics and resins. [1]*
- Environmental Fate: If released to air, BPC is expected to exist in both vapor and particulate phases. [1] In water and soil, it is expected to have low mobility due to its moderate adsorption to sediment and organic matter. [1] BPC is not considered persistent, as it undergoes relatively rapid biodegradation in aquatic environments, with estimated half-lives of a few days. [13][14]

Conclusion

Bisphenol C ($C_{17}H_{20}O_2$, CAS 79-97-0) is a valuable industrial chemical used in the formulation of high-performance polymers. Its defining features—the isopropylidene bridge and methylated phenolic rings—impart specific properties to these materials. However, its structural analogy to BPA and its confirmed activity as an endocrine disruptor necessitate a rigorous approach to its handling, analysis, and risk assessment. For professionals in research and development, a deep understanding of its synthesis, mechanism of action, and the specific analytical requirements, such as the need for derivatization in GC-MS analysis, is paramount for both innovation and responsible stewardship of this compound.

References

- PubChem. (n.d.). **Bisphenol C**. National Center for Biotechnology Information.
- National Institute of Standards and Technology. (n.d.). **Bisphenol C**. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). **Bisphenol C**. NIST Chemistry WebBook.
- Novel Chem. (n.d.). Buy Bisphenol-C at Attractive Prices.
- ResearchGate. (2014). Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives.
- Liu, X., Suyama, K., Nose, T., Shimohigashi, M., & Shimohigashi, Y. (2021). Bisphenol-C is the strongest bifunctional ER α -agonist and ER β -antagonist due to magnified halogen bonding. PLOS ONE.
- National Institute of Environmental Health Sciences. (2015). Examining BPA's Mechanisms of Action: The Role of c-Myc.
- openPR. (2025). **Bisphenol C** Market 2025: Growth Forecast, Industry Trends.
- Royal Society of Chemistry. (2023). Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids.
- DiVA portal. (n.d.). Catalytic synthesis of benign bisphenols.
- ESSLAB. (2024). Unlocking Insights into Bisphenols: Exploring Health, Environmental Impact, and Analytical Solutions.
- PubMed Central. (n.d.). Bisphenols—A Threat to the Natural Environment.
- Semantic Scholar. (n.d.). An Overview of Analytical Methods for Bisphenol A.
- Google Patents. (n.d.). EP1572611B1 - Process for the synthesis of bisphenol.
- Green Science Policy Institute. (n.d.). Bisphenols & Phthalates.
- Pocket Dentistry. (2015). Analytical Methods for Determination of Bisphenol A.

- DergiPark. (2010). Protective Action of an Anti-oxidant (Vitamin-C) Against Bisphenol-toxicity in *Cirrhinus mrigala*(Ham.).
- Toxic-Free Future. (n.d.). Get the Facts: Bisphenols.
- Waters. (n.d.). Separation and Analysis of **Bisphenol** Compounds in Consumer Receipt Papers.
- PubMed Central. (2015). Molecular Mechanisms of Action of BPA.
- PubMed. (1998). A review of the environmental fate, effects, and exposures of bisphenol A.
- PubMed Central. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions.
- ResearchGate. (2009). A Multimedia Assessment of the Environmental Fate of Bisphenol A.
- Wikipedia. (n.d.). Bisphenol.
- Transactions of Oceanology and Limnology. (2015). Environmental Fate, Analysis Method and Treatment Technology of Bisphenol A: A Review.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Bisphenol C | C17H20O2 | CID 6620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bisphenol C [webbook.nist.gov]
- 3. CAS 79-97-0: Bisphenol C | CymitQuimica [cymitquimica.com]
- 4. toxicfreefuture.org [toxicfreefuture.org]
- 5. Bisphenol - Wikipedia [en.wikipedia.org]
- 6. Bisphenol C CAS#: 14868-03-2 [m.chemicalbook.com]
- 7. Bisphenol C | 14868-03-2 [chemicalbook.com]
- 8. Bisphenol C synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 13. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bisphenol C chemical structure and formula C17H20O2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080822#bisphenol-c-chemical-structure-and-formula-c17h20o2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com